Heparin disaccharide III-S

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

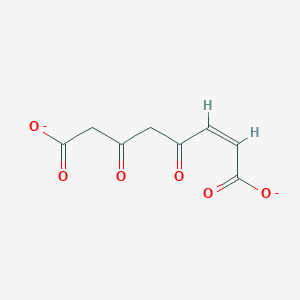

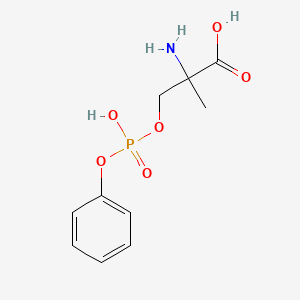

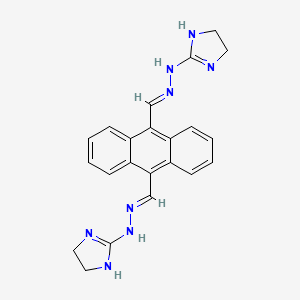

HP_dp02_0008(3-) is a carbohydrate acid derivative anion that is HP_dp02_0008 [alpha-Delta4,5-UA(2S)-(1->4)-alpha-D-GlcpNS] in which the carboxy, sulfamic acid, and sulfooxy groups have undergone deprotonation. It is an organic sulfamate oxoanion, an organosulfate oxoanion and a carbohydrate acid derivative anion. It is a conjugate base of a HP_dp02_0008.

Wissenschaftliche Forschungsanwendungen

Chemoenzymatic Synthesis and Therapeutics

Heparin disaccharide III-S is integral in the development of ultralow molecular weight heparin therapeutics. The complexity of its structure has led to advancements in chemoenzymatic synthesis methods. This approach is pivotal for creating safe heparin products, especially after the contamination crisis in 2007, highlighting the need for alternative heparin production methods (Masuko & Linhardt, 2012).

Heparin Sequencing and Molecular Structure

The analysis of heparin, including disaccharide III-S, contributes to understanding its molecular structure and function. Heparin's anticoagulant activity, for instance, results from its interaction with antithrombin III. The study of these interactions and the structural complexity of heparin's disaccharide units has been fundamental in elucidating its biological roles (Nugent, 2000).

Metabolic Engineering in CHO Cells

Research into the production of heparin from non-animal sources has been driven by health crises, such as the 2008 contamination event. Chinese hamster ovary (CHO) cells, capable of producing heparan sulfate naturally, have been metabolically engineered to produce heparin, including the disaccharide III-S. This represents a significant advance in the biopharmaceutical industry, aiming to produce heparin more safely and efficiently (Baik et al., 2012).

Quantitative Detection Methods

Advancements in the quantitative detection of heparosan, a key precursor for bioengineered heparin, have been made. Techniques involving heparin lyase III and spectrophotometry have been developed for more effective and safer detection, playing a crucial role in the large-scale production of heparin, including disaccharide III-S (Huang et al., 2014).

Molecularly Imprinted Polymers for Oligosaccharide Separation

Research has explored the use of novel polymer materials for rapid separation of heparin oligosaccharides, including disaccharide III-S. This method offers a quicker and more specific alternative to traditional separation processes, contributing significantly to the study and application of heparin and its components (Zhang et al., 2019).

Substrate Recognition and Biosynthesis

The study of heparin's anticoagulant activity includes research on enzymes like 3-O-sulfotransferase, which are crucial for the biosynthesis of heparin, including disaccharide III-S. Understanding the substrate recognition and binding modes of these enzymes is essential for advancing the biosynthetic approach to heparin production (Moon et al., 2012).

Analysis of Antithrombin Binding Sites

The anticoagulant mechanism of heparin involves its interaction with antithrombin III, and studies focusing on the structural analysis of heparin-derived oligosaccharides, including disaccharide III-S, are pivotal. This research is key to understanding the natural variability of these binding sites in heparins extracted from animal tissues (Chen et al., 2017).

Eigenschaften

Produktname |

Heparin disaccharide III-S |

|---|---|

Molekularformel |

C12H16NO16S2-3 |

Molekulargewicht |

494.4 g/mol |

IUPAC-Name |

(2R,3R,4S)-2-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate |

InChI |

InChI=1S/C12H19NO16S2/c14-2-5-9(7(16)6(11(19)26-5)13-30(20,21)22)28-12-8(29-31(23,24)25)3(15)1-4(27-12)10(17)18/h1,3,5-9,11-16,19H,2H2,(H,17,18)(H,20,21,22)(H,23,24,25)/p-3/t3-,5+,6+,7+,8+,9+,11-,12-/m0/s1 |

InChI-Schlüssel |

GSYQGRODWXMUOO-GYBHJADLSA-K |

Isomerische SMILES |

C1=C(O[C@H]([C@@H]([C@H]1O)OS(=O)(=O)[O-])O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)NS(=O)(=O)[O-])O)CO)C(=O)[O-] |

SMILES |

C1=C(OC(C(C1O)OS(=O)(=O)[O-])OC2C(OC(C(C2O)NS(=O)(=O)[O-])O)CO)C(=O)[O-] |

Kanonische SMILES |

C1=C(OC(C(C1O)OS(=O)(=O)[O-])OC2C(OC(C(C2O)NS(=O)(=O)[O-])O)CO)C(=O)[O-] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-[1-(2-Pyridinyl)ethylidene]thiosemicarbazide](/img/structure/B1238806.png)

![(2Z,4E,6E,12E)-16,20-dihydroxy-21-methoxy-3-methyl-10-phenyl-9-azabicyclo[17.3.0]docosa-2,4,6,12,19-pentaene-8,18-dione](/img/structure/B1238809.png)

![6-Bromo-5-methyl-1,3-dihydroimidazo[4,5-b]pyridine-2-thione](/img/structure/B1238810.png)